Ethyl 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate: Comprehensive Technical Guide on Structure, Synthesis, and Drug Discovery Applications
Ethyl 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate: Comprehensive Technical Guide on Structure, Synthesis, and Drug Discovery Applications
Executive Summary
As medicinal chemistry increasingly relies on metabolically stable scaffolds, Ethyl 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS: 40019-37-2) has emerged as a highly versatile building block[1]. This whitepaper provides an in-depth technical analysis of its molecular architecture, physical properties, and causality-driven synthetic methodologies. Furthermore, it explores the compound's critical role in modern drug discovery, specifically its application as a privileged bioisostere in the development of novel antiviral therapeutics, including SARS-CoV-2 Papain-like protease (PLpro) inhibitors[2],[3].
Molecular Architecture & Physicochemical Profiling
The core of the molecule is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing two pyridine-like nitrogen atoms and one oxygen atom. This unique heteroaromatic system possesses a low degree of aromaticity, which makes the C3 and C5 carbon atoms inherently electrophilic.
In this specific architecture:
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C3 Position: Substituted with an ethyl carboxylate moiety. This serves as a highly versatile synthetic handle, allowing for downstream functionalization such as saponification to a free acid, reduction to an alcohol, or direct amidation[4].
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C5 Position: Occupied by a thiophen-2-yl group. This electron-rich heteroaromatic ring significantly enhances the molecule's lipophilicity and provides critical π−π stacking capabilities, which are essential for anchoring the molecule within hydrophobic protein binding pockets[2].
Quantitative Data: Physicochemical Properties
The following table summarizes the foundational physical and computational properties of the compound.
| Property | Value |
| IUPAC Name | Ethyl 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate |
| CAS Registry Number | 40019-37-2[1] |
| Molecular Formula | C9H8N2O3S[1] |
| Molecular Weight | 224.23 g/mol [1] |
| Boiling Point | 354.0 ± 34.0 °C (Predicted)[5] |
| Topological Polar Surface Area (TPSA) | ~85.0 Ų (Estimated) |
| Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Causality-Driven Synthetic Methodologies
The construction of the 1,2,4-oxadiazole core is predominantly achieved via the cyclodehydration of an O-acyl amidoxime intermediate[6]. As an Application Scientist, it is critical to understand that the selection of reagents in this workflow is dictated by the need to balance nucleophilicity and leaving-group ability while strictly preventing the premature hydrolysis of the ester handle.
Protocol 1: Synthesis of the Amidoxime Precursor
Objective: Convert ethyl cyanoformate into ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4)[7].
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Reagent Preparation: Suspend hydroxylamine hydrochloride (1.1 eq) in a biphasic mixture of ethanol and water.
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Base Addition: Slowly add sodium carbonate ( Na2CO3 , 0.6 eq) to the suspension.
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Causality: The base neutralizes the hydrochloride salt, liberating the free hydroxylamine nucleophile. A weak base ( Na2CO3 ) is specifically chosen over strong alkalis (like NaOH) to prevent the saponification of the ester group on the starting material.
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Nucleophilic Addition: Add ethyl cyanoformate (1.0 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: The low initial temperature controls the highly exothermic nucleophilic attack on the nitrile carbon, minimizing the formation of unwanted bis-adducts.
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Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction is deemed complete when the high-Rf nitrile spot disappears. Post-extraction, verify the product via FTIR: ensure the presence of the broad amidoxime N-H and O-H stretches (~3300-3400 cm⁻¹) and the intact ester C=O stretch (~1735 cm⁻¹).
Protocol 2: Acylation and Cyclodehydration
Objective: Couple the amidoxime with thiophene-2-carbonyl chloride and cyclize to form the target 1,2,4-oxadiazole.
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Acylation: Dissolve the amidoxime (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) followed by the dropwise addition of thiophene-2-carbonyl chloride (1.1 eq) at 0 °C.
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Causality: Pyridine serves a dual, critical purpose. It acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it scavenges the HCl byproduct, preventing the acid-catalyzed degradation of the amidoxime intermediate.
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Solvent Exchange & Cyclization: Evaporate the DCM in vacuo and resuspend the crude O-acyl amidoxime in anhydrous toluene. Reflux the mixture at 110 °C for 12 hours using a Dean-Stark apparatus.
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Causality: The formation of the 1,2,4-oxadiazole ring requires significant activation energy. Toluene's high boiling point provides the necessary thermal energy, while the Dean-Stark trap physically removes the water byproduct. According to Le Chatelier's principle, this drives the cyclodehydration equilibrium entirely to the right, yielding the thermodynamically stable aromatic ring.
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Self-Validation System: Confirm cyclization via LC-MS (target m/z = 225.0 [M+H]⁺). NMR validation must show the complete disappearance of the broad amidoxime protons and the emergence of the characteristic thiophene multiplet ( δ 7.2 - 7.9 ppm) alongside the ethyl ester signals (quartet at δ 4.4, triplet at δ 1.4).
Visualization: Synthesis Workflow
Caption: Chemical synthesis workflow of the 1,2,4-oxadiazole core via cyclodehydration.
Pharmacological Relevance & Bioisosterism
In modern drug discovery, the 1,2,4-oxadiazole scaffold is highly prized as a bioisostere for esters and amides[6]. While it perfectly mimics the planar geometry and hydrogen-bond acceptor profile of an amide bond, it is completely devoid of the hydrolytic lability associated with esterases and peptidases[6]. This imparts exceptional metabolic stability to drug candidates, increasing their half-life and oral bioavailability.
Recent structural biology and medicinal chemistry campaigns have identified the 1,2,4-oxadiazole and 2-thiophene carboxylic acid moieties as "privileged fragments" in the design of antiviral therapeutics[2]. Specifically, derivatives bearing this core have been developed as highly potent inhibitors of the SARS-CoV-2 Papain-like protease (PLpro)[3]. In these advanced drug models, the thiophene ring effectively occupies the S4 hydrophobic subsite of PLpro, while the rigid 1,2,4-oxadiazole vector precisely orientates the molecule to block the enzyme's active site, preventing the cleavage of viral polyproteins and halting viral replication[3].
Visualization: Mechanism of Action (PLpro Inhibition)
Caption: Mechanism of action: 1,2,4-oxadiazole derivatives acting as PLpro inhibitors.
References
- SynQuest Labs. "40019-37-2 | 8H66-1-0S". Synquestlabs.com.
- Qin, B., et al. "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors". Journal of Medicinal Chemistry, ACS Publications (2024).
- Borg, S., et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery". PMC, NIH.
- Pace, A., et al. "Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications". Chim.it.
- ChemicalBook. "Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate Properties". Chemicalbook.com.
- GuideChem. "ETHYL-2-OXIMINOOXAMATE, 97% 10489-74-4 wiki". Guidechem.com.
- Google Patents. "WO2005056550A2 - Heterocyclic anti-migraine agents". Google.com.
Sources
- 1. CAS 40019-37-2 | 8H66-1-0S | MDL MFCD10568211 | Ethyl 5-thiophen-2-yl[1,2,4]oxadiazole-3-carboxylate | SynQuest Laboratories [synquestlabs.com]
- 2. ipbcams.ac.cn [ipbcams.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005056550A2 - Heterocyclic anti-migraine agents - Google Patents [patents.google.com]
- 5. Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate CAS#: 40019-37-2 [chemicalbook.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. wap.guidechem.com [wap.guidechem.com]
